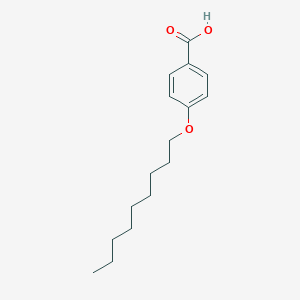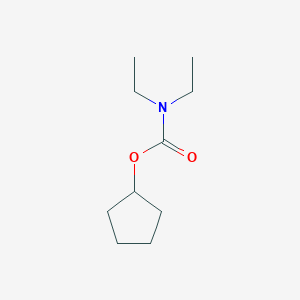
cyclopentyl N,N-diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl N,N-diethylcarbamate (CPDEC) is a carbamate insecticide that has been extensively studied for its potential use as an insecticide in agricultural and public health settings. CPDEC is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a critical role in the transmission of nerve impulses in insects and other animals.
Mechanism of Action
Cyclopentyl N,N-diethylcarbamate acts as a potent inhibitor of AChE, an enzyme that plays a critical role in the transmission of nerve impulses in insects and other animals. By inhibiting AChE, cyclopentyl N,N-diethylcarbamate disrupts the normal functioning of the nervous system, leading to paralysis and death in insects.
Biochemical and Physiological Effects:
cyclopentyl N,N-diethylcarbamate has been shown to have a number of biochemical and physiological effects on insects. In addition to its effects on AChE, cyclopentyl N,N-diethylcarbamate has been shown to inhibit other enzymes involved in insect metabolism, such as esterases and cytochrome P450 enzymes. cyclopentyl N,N-diethylcarbamate has also been shown to disrupt the normal functioning of insect ion channels, leading to changes in the electrical properties of insect neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of cyclopentyl N,N-diethylcarbamate as a research tool is its potency as an inhibitor of AChE. This makes it a useful tool for studying the role of AChE in insect physiology. However, cyclopentyl N,N-diethylcarbamate also has some limitations as a research tool. For example, it is highly toxic to humans and other mammals, which limits its use in laboratory experiments.
Future Directions
There are a number of future directions for research on cyclopentyl N,N-diethylcarbamate. One area of interest is the development of new synthetic methods for cyclopentyl N,N-diethylcarbamate that are more efficient and environmentally friendly. Another area of interest is the development of new insecticides based on the structure of cyclopentyl N,N-diethylcarbamate that are more effective and less toxic to non-target organisms. Finally, there is a need for more research on the biochemical and physiological effects of cyclopentyl N,N-diethylcarbamate on insects, including its effects on other enzymes and ion channels.
Synthesis Methods
Cyclopentyl N,N-diethylcarbamate can be synthesized by reacting cyclopentylamine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
Scientific Research Applications
Cyclopentyl N,N-diethylcarbamate has been extensively studied for its potential use as an insecticide in agricultural and public health settings. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. cyclopentyl N,N-diethylcarbamate has also been studied for its potential use as a chemical tool for studying the role of AChE in insect physiology.
properties
CAS RN |
16379-15-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
cyclopentyl N,N-diethylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-3-11(4-2)10(12)13-9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
GWOSHUMBUKZVJV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1CCCC1 |
Canonical SMILES |
CCN(CC)C(=O)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




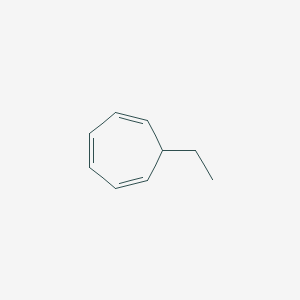

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
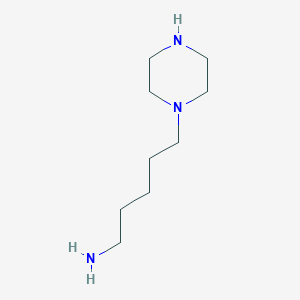
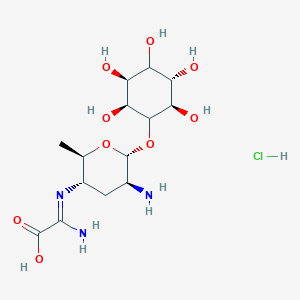
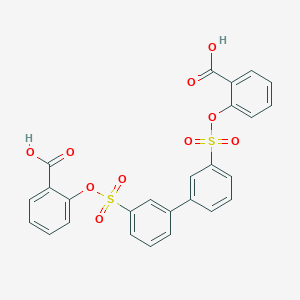
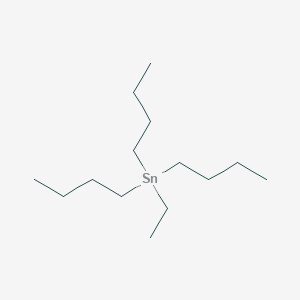
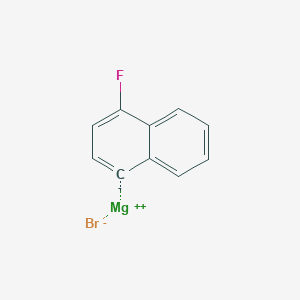
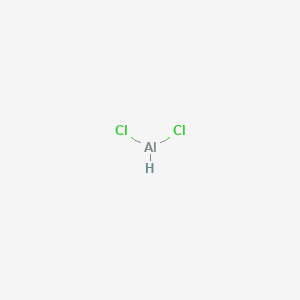
![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)
